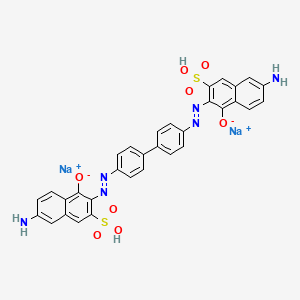
2-Naphthalenesulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its chromophoric properties, making it valuable in the textile and printing industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) involves several steps:
Diazotization: The process begins with the diazotization of 3,3’-dimethoxylbenzidine in alkaline conditions.
Coupling Reaction: The diazonium salt formed is then coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid under controlled pH conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the disodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various substrates to form colored complexes. The molecular targets include nucleophilic sites on proteins and other macromolecules, leading to the formation of stable azo bonds. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) is unique due to its biphenyl structure, which enhances its chromophoric properties and stability. This makes it particularly valuable in applications requiring high color fastness and stability under various conditions.
Propiedades
Número CAS |
2429-75-6 |
|---|---|
Fórmula molecular |
C32H22N6Na2O8S2 |
Peso molecular |
728.7 g/mol |
Nombre IUPAC |
disodium;6-amino-2-[[4-[4-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-3-sulfonaphthalen-1-olate |
InChI |
InChI=1S/C32H24N6O8S2.2Na/c33-21-5-11-25-19(13-21)15-27(47(41,42)43)29(31(25)39)37-35-23-7-1-17(2-8-23)18-3-9-24(10-4-18)36-38-30-28(48(44,45)46)16-20-14-22(34)6-12-26(20)32(30)40;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clave InChI |
SLBQSDSILYKYBX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3[O-])N)S(=O)(=O)O)N=NC5=C(C=C6C=C(C=CC6=C5[O-])N)S(=O)(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


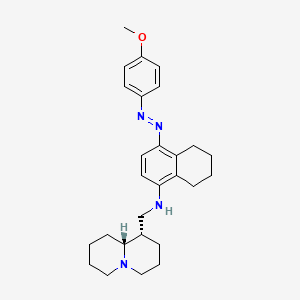



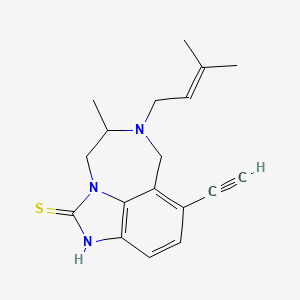
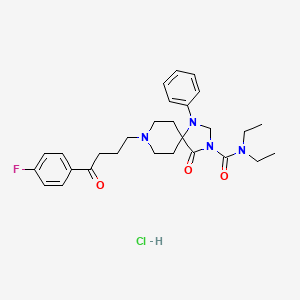

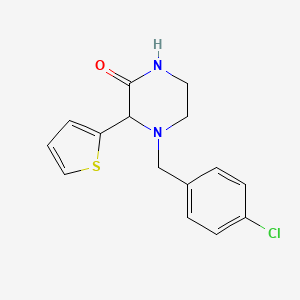
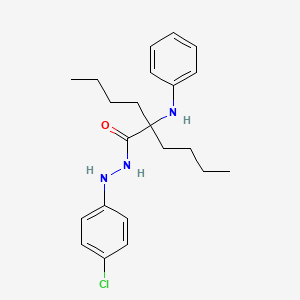


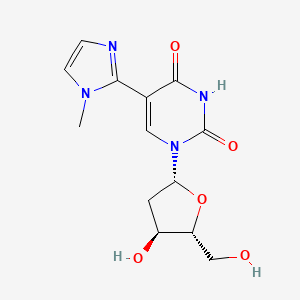

![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
